Betamethasone 21-Propionate-d5
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Overview
Description
Betamethasone 21-Propionate-d5 is a labeled degradation product of Betamethasone, a synthetic glucocorticoid. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C25H28D5FO6 and a molecular weight of 453.56 . This compound is known for its potent anti-inflammatory and immunosuppressive properties.
Preparation Methods
The synthesis of Betamethasone 21-Propionate-d5 involves the incorporation of deuterium atoms into the Betamethasone molecule. The synthetic route typically starts with Betamethasone, which undergoes a series of chemical reactions to introduce the deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Betamethasone 21-Propionate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Betamethasone 21-Propionate-d5 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent tool for studying metabolic pathways and drug metabolism. In chemistry, it is used to trace the metabolic fate of Betamethasone and its derivatives. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of glucocorticoids. Additionally, it is used in the development of new therapeutic agents and in the study of glucocorticoid receptor interactions .
Mechanism of Action
Betamethasone 21-Propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the activity of phospholipase A2, leading to a decrease in the production of arachidonic acid derivatives such as prostaglandins and leukotrienes. This results in reduced inflammation and immune response .
Comparison with Similar Compounds
Betamethasone 21-Propionate-d5 is similar to other glucocorticoids such as Betamethasone Dipropionate and Betamethasone Valerate. its unique feature is the incorporation of deuterium atoms, which makes it a valuable tool for research applications. The deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies. Other similar compounds include Betamethasone 17-Propionate and Betamethasone Alcohol .
Properties
Molecular Formula |
C25H33FO6 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
InChI Key |
ALINSFFSOAHJII-BFHSNLKKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.